Carisoprodol, a centrally acting skeletal muscle relaxant, is commonly prescribed for the treatment of acute musculoskeletal conditions. Despite its widespread use, the precise mechanism of action of carisoprodol remains not fully characterized. It is known to have a sedative effect and is capable of altering psychomotor activity, which may contribute to its therapeutic effects1. Carisoprodol is also known to be metabolized into meprobamate, a compound with known impairing effects, although recent studies suggest that carisoprodol itself may have direct effects independent of its metabolism34.
Carisoprodol is primarily used in the clinical setting for the treatment of acute, painful musculoskeletal conditions. Its sedative properties may contribute to muscle relaxation and pain relief in patients suffering from conditions such as lower back pain13.
Interestingly, carisoprodol has been shown to relieve pain in specific experimental models, such as pain produced by the injection of joints with silver nitrate, although it is not considered potent in standard pharmacological tests for analgesia25.
Carisoprodol has been detected among impaired drivers, and its potential for abuse has been recognized. Studies have found that carisoprodol can lead to impairment, with effects resembling those of benzodiazepines, and that the risk of being judged impaired increases with blood carisoprodol concentration3.
In animal studies, carisoprodol has been shown to penetrate brain tissue and produce behavioral effects, which are independent of its metabolism to meprobamate. This suggests that the drug itself has a direct action on the central nervous system4.
Carisoprodol directly activates and allosterically modulates GABA(A) receptors, with the efficacy of these effects varying depending on the presence of specific subunits within the receptor. This interaction with GABA(A) receptors is likely a significant contributor to the drug's pharmacological profile6.
Carisoprodol-d7 is synthesized from carisoprodol through the incorporation of deuterium atoms into the molecular structure. This modification enhances its utility in analytical methods by providing a stable reference point for quantifying the parent compound in biological samples.
The synthesis of Carisoprodol-d7 typically involves deuterating the carisoprodol molecule. The process may include various chemical reactions that introduce deuterium atoms into specific positions of the carisoprodol structure. One method involves using deuterated reagents during the synthesis of carisoprodol, ensuring that the resulting product contains deuterium.
The synthesis can be achieved through the following steps:
Carisoprodol-d7 retains the basic structure of carisoprodol but incorporates deuterium atoms at specific sites to enhance its stability and detection capabilities in analytical methods.
The incorporation of deuterium alters the vibrational frequencies of the molecule, which can be detected using mass spectrometry techniques, providing a clear distinction from non-deuterated carisoprodol.
The primary reactions involved in its synthesis are:
These reactions are characterized by mild conditions and high yields, making them efficient for producing Carisoprodol-d7 .
Carisoprodol acts as a muscle relaxant by inhibiting polysynaptic reflexes in the spinal cord and brainstem. Its mechanism involves modulation of neurotransmitter activity in these regions, leading to decreased muscle tension and relief from pain associated with musculoskeletal conditions.
Relevant analyses indicate that Carisoprodol-d7 maintains physical properties conducive to laboratory applications while providing enhanced performance in detection methodologies .
Carisoprodol-d7 is primarily utilized in scientific research and clinical settings as an internal standard for:
Its role as a stable reference material enhances the reliability of results obtained from various analytical techniques, making it invaluable in both research and clinical environments .
Carisoprodol-d7 is a deuterium-enriched analog of the skeletal muscle relaxant carisoprodol, distinguished by the strategic substitution of seven hydrogen atoms with deuterium (²H or D) isotopes. The molecular formula is unambiguously established as C12D7H17N2O4, with a precise molecular weight of 267.3731 g/mol [1] [6]. This represents a mass shift of approximately +7 Da compared to the unlabeled compound (molecular weight 260.33 g/mol), a critical feature for its function as an analytical standard. The isotopic enrichment specification requires a minimum of 98 atom % deuterium incorporation, accompanied by a minimum chemical purity of 98% [1]. This high isotopic purity ensures minimal interference from unlabeled species in mass spectrometry applications.
The deuterium atoms are specifically incorporated at the propyl chain position (C4 position), replacing all seven hydrogens in the propyl group (CD3-CD2-CD2-) [4] [6]. This specific labeling pattern maintains the molecule's steric and electronic properties while creating the necessary mass difference for analytical distinction. The compound exists as a racemic mixture, denoted by the (±) prefix, consistent with the chiral center present in the parent carisoprodol structure [1].
Table 1: Fundamental Chemical Identifiers of Carisoprodol-d7
Property | Specification |
---|---|
Molecular Formula | C12D7H17N2O4 |
Molecular Weight | 267.3731 g/mol |
CAS Numbers | 1218911-01-3, 1218911-16-0, 1218911-70-6 |
IUPAC Name | [2-(carbamoyloxymethyl)-3,3,4,4,5,5,5-heptadeuterio-2-methylpentyl] N-propan-2-ylcarbamate |
Isotopic Purity | ≥98 atom % D |
Chemical Purity | ≥98% |
DEA Number | 8192 CIV (Schedule IV, exempt preparation) |
Advanced spectroscopic techniques provide definitive confirmation of Carisoprodol-d7's structure and isotopic distribution. Nuclear Magnetic Resonance (NMR) spectroscopy reveals critical insights into the deuteration pattern and molecular environment. Proton NMR (¹H NMR) displays a characteristic absence of signals in the 0.80-0.95 ppm region (methyl triplet) and 1.35-1.50 ppm region (methylene triplet and quintet), confirming complete deuteration of the propyl group [4]. Conversely, signals corresponding to the isopropyl group (CH(CH3)2) remain present between 1.05-1.20 ppm (doublet) and 3.80-4.00 ppm (methine multiplet), alongside the methylene hydrogens adjacent to the carbamate groups (~3.7-3.9 ppm) [4]. Carbon-13 (¹³C NMR) spectra exhibit the expected signal splitting patterns due to deuterium-carbon coupling, providing further evidence of successful isotopic incorporation at the designated positions.
Mass spectrometry serves as the cornerstone analytical technique for characterizing and utilizing Carisoprodol-d7. Electrospray ionization (ESI) or electron impact (EI) mass spectra consistently show a prominent molecular ion peak at m/z 267.37 under high-resolution conditions, corresponding to the [M+H]+ ion of the fully deuterated species [3] [4] [8]. This represents a +7 Da shift compared to the parent carisoprodol ion at m/z 260. Crucially, the fragmentation pattern under tandem mass spectrometry (MS/MS) conditions mirrors that of unlabeled carisoprodol but with predictable mass shifts in key fragment ions. Major fragments include [M+H - C3D7]+ (m/z ~210), arising from the loss of the labeled propyl group, and ions resulting from cleavages within the carbamate moeties (m/z 176, 158), confirming the structural integrity beyond the deuterated region [4] [8]. This predictable fragmentation is essential for its reliable use as an internal standard in quantitative LC-MS/MS and GC-MS methods targeting the parent drug in complex matrices like biological fluids [3] [5] [6].
Table 2: Key Spectral Signatures of Carisoprodol-d7
Analytical Technique | Key Observations | Analytical Utility |
---|---|---|
1H NMR | Absence of signals for propyl hydrogens (0.8-1.5 ppm); Presence of isopropyl signals | Confirms location and completeness of deuteration in propyl chain |
13C NMR | Signal splitting (triplets, quintets) for C1, C2, C3 of propyl due to 2H coupling | Verifies deuterium attachment sites and molecular structure |
HRMS (ESI/EI) | [M+H]+ at m/z 267.37 (±0.01) | Confirms molecular mass and deuteration level (+7 Da shift) |
MS/MS Fragmentation | Characteristic fragments at m/z 210 ([M+H - C3D7]+), 176, 158 | Provides structural confirmation; Enables selective SRM transitions for quantification |
The synthesis of Carisoprodol-d7 relies on sophisticated isotopic labeling techniques specifically designed to achieve high regioselectivity and isotopic enrichment at the propyl moiety. Two primary synthetic strategies are employed:
Deuterium Exchange Using Deuterated Reagents: This approach utilizes precursor molecules containing exchangeable hydrogens or unsaturated bonds subjected to catalytic deuteration. A highly efficient method involves flow synthesis technology, where precursors pass through sequential reactors containing deuterium catalysts (e.g., Pt/C or Pd/C) under controlled pressure and temperature in the presence of deuterium oxide (D2O) or deuterium gas (D2) [4]. This continuous flow process offers significant advantages over traditional batch synthesis, enabling higher deuteration ratios (often exceeding 98 atom % D) with improved efficiency and reduced consumption of expensive deuterated reagents. Research indicates that using "...several reactors in series" allows for stepwise H-D exchange, achieving high deuteration levels as demonstrated in the production of other deuterated compounds like 1-Naphthol-d7 [4].
Construction from Deuterated Building Blocks: This method involves synthesizing the target molecule using precursors already containing the deuterium atoms at the desired positions. For Carisoprodol-d7, this typically entails starting with heptadeuterio-propyl iodide (CD3CD2CD2I) or a related synthon. This labeled propyl fragment is then incorporated into the carisoprodol skeleton using established organic synthesis routes. Patent literature describes carisoprodol synthesis using "synthetic 5-methyl-5-propyl-1,3-dioxane-2-ketone as a raw material," followed by aminolysis with isopropylamine and condensation with urea [4]. Adapting this route using 5-methyl-5-(propyl-d7)-1,3-dioxane-2-ketone ensures the deuterium atoms are incorporated specifically into the propyl side chain early in the synthesis.
Both techniques require rigorous purification and analytical verification (via NMR, MS, HPLC) to ensure the achieved isotopic enrichment meets the stringent specifications (≥98 atom % D) and chemical purity (≥98%) required for its application as a certified reference material [1] [4] [6]. The choice between exchange and building block methods often depends on factors like cost, scalability, and the availability of specific deuterated intermediates. The flow synthesis approach is increasingly favored for its efficiency in achieving high deuteration levels.
Table 3: Synthesis Strategies for Carisoprodol-d7
Synthetic Strategy | Key Features | Deuteration Location | Advantages/Challenges |
---|---|---|---|
Catalytic H-D Exchange (Flow Synthesis) | Sequential reactors with Pt/C or Pd/C catalysts, D2O or D2 gas source; Elevated T/P | Propyl chain (C4 position) | Advantages: High deuteration ratio (>98%), efficient D2O use, scalable. Challenges: Requires specialized flow equipment, optimization for specific molecule |
Deuterated Building Blocks | Synthesis starting from CD3CD2CD2I or CD3CD2CD2MgBr; Use in standard carisoprodol synthesis steps | Propyl chain (C4 position) | Advantages: High regioselectivity guaranteed. Challenges: Cost of deuterated synthons, multi-step synthesis required |
Chemical Reduction with Deuterated Agents | Reduction of alkene/alkyne precursors using D2 gas with catalyst or deuterated hydride reagents (e.g., NaBD4) | Varies (depends on precursor) | Less common for Carisoprodol-d7 due to potential lack of regioselectivity and lower deuteration efficiency |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: